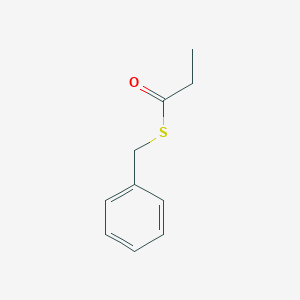
12-(p-Nitrostyryl)benz(a)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(p-Nitrostyryl)benz(a)acridine: is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 12-(p-Nitrostyryl)benz(a)acridine typically involves multi-step organic reactions. One common method includes the condensation of benz(a)acridine with p-nitrostyrene under specific conditions to form the desired compound .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial in these processes .
Análisis De Reacciones Químicas
Types of Reactions: : 12-(p-Nitrostyryl)benz(a)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .
Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .
Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .
Mecanismo De Acción
The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other acridine derivatives such as 9-aminoacridine and acridine orange .
Uniqueness: : What sets 12-(p-Nitrostyryl)benz(a)acridine apart is its nitrostyryl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules and makes it a more potent candidate for various applications .
Propiedades
Número CAS |
22188-15-4 |
|---|---|
Fórmula molecular |
C25H16N2O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H |
Clave InChI |
XZOCFJCFJCFPJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



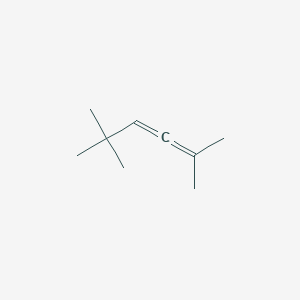
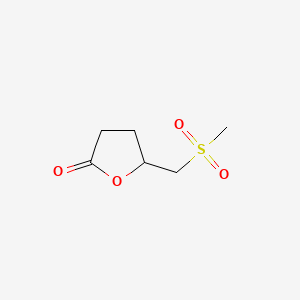
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)

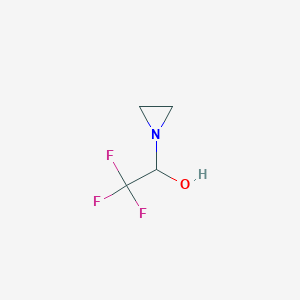
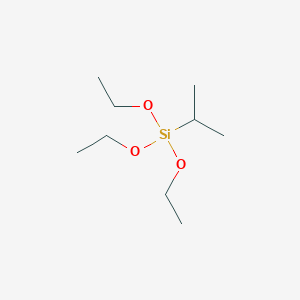
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)


